molecular formula C6H4Cl2N4 B14726313 Benzene-1,4-bis(diazonium) dichloride CAS No. 13712-02-2

Benzene-1,4-bis(diazonium) dichloride

Cat. No.: B14726313
CAS No.: 13712-02-2
M. Wt: 203.03 g/mol
InChI Key: LGGIJLMBJSZMRI-UHFFFAOYSA-L
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Description

Benzene-1,4-bis(diazonium) dichloride is an organic compound belonging to the class of diazonium salts. It is characterized by the presence of two diazonium groups attached to a benzene ring at the 1 and 4 positions. This compound is known for its versatility in organic synthesis, particularly in the formation of azo compounds and various substitution reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene-1,4-bis(diazonium) dichloride is typically synthesized through the diazotization of p-phenylenediamine. The process involves treating p-phenylenediamine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C). The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{NH}_2)_2 + 2 \text{HNO}_2 + 2 \text{HCl} \rightarrow \text{C}_6\text{H}_4(\text{N}_2+\text{Cl}-)_2 + 2 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but is scaled up to accommodate larger quantities. The reaction is carefully controlled to maintain the low temperature required to stabilize the diazonium groups and prevent decomposition.

Types of Reactions:

Common Reagents and Conditions:

    Copper(I) Chloride (CuCl): Used in the Sandmeyer reaction to replace diazonium groups with chlorine atoms.

    Potassium Iodide (KI): Facilitates the substitution of diazonium groups with iodine atoms.

    Phenols and Aromatic Amines: React with diazonium salts to form azo compounds under basic conditions.

Major Products:

    Aryl Chlorides, Bromides, and Iodides: Formed through substitution reactions.

    Azo Compounds: Produced via coupling reactions with phenols and aromatic amines.

Scientific Research Applications

Benzene-1,4-bis(diazonium) dichloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of benzene-1,4-bis(diazonium) dichloride primarily involves the formation of highly reactive diazonium ions. These ions can undergo various substitution and coupling reactions, leading to the formation of new compounds.

Comparison with Similar Compounds

Uniqueness: Benzene-1,4-bis(diazonium) dichloride is unique due to the presence of two diazonium groups, which allows for the formation of more complex and diverse products compared to compounds with a single diazonium group. This dual functionality makes it particularly valuable in the synthesis of bifunctional compounds and polymers .

Properties

CAS No.

13712-02-2

Molecular Formula

C6H4Cl2N4

Molecular Weight

203.03 g/mol

IUPAC Name

benzene-1,4-didiazonium;dichloride

InChI

InChI=1S/C6H4N4.2ClH/c7-9-5-1-2-6(10-8)4-3-5;;/h1-4H;2*1H/q+2;;/p-2

InChI Key

LGGIJLMBJSZMRI-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1[N+]#N)[N+]#N.[Cl-].[Cl-]

Origin of Product

United States

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